molecular formula C13H13NO3 B8421246 Ethyl 2-hydroxy-2-(quinolin-5-yl)acetate

Ethyl 2-hydroxy-2-(quinolin-5-yl)acetate

Cat. No.: B8421246
M. Wt: 231.25 g/mol
InChI Key: AJFVJJJFDFKLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-2-(quinolin-5-yl)acetate is a quinoline-based ester derivative characterized by a hydroxyl group adjacent to the acetoxy moiety. The quinoline core provides aromatic stability and π-π stacking capabilities, while the hydroxyacetate group introduces hydrogen-bonding and chiral properties .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-hydroxy-2-quinolin-5-ylacetate

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)10-5-3-7-11-9(10)6-4-8-14-11/h3-8,12,15H,2H2,1H3

InChI Key

AJFVJJJFDFKLGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C2C=CC=NC2=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes the structural and physicochemical properties of Ethyl 2-hydroxy-2-(quinolin-5-yl)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference CAS/Data Source
This compound C₁₃H₁₃NO₃ 231.25 Hydroxyl group enhances solubility; quinoline enables π-π interactions.
Ethyl 2-(quinolin-5-yl)acetate C₁₃H₁₃NO₂ 215.25 Lacks hydroxyl group; reduced polarity and hydrogen-bonding capacity. CAS 1261460-65-4
Ethyl 2-hydroxy-2-(4-isobutylphenyl)acetate C₁₄H₂₀O₃ 236.31 Isobutylphenyl substituent increases lipophilicity; ibuprofen derivative.
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate C₁₀H₁₁NO₅ 225.20 Nitro group introduces electron-withdrawing effects; crystalline via H-bonding. CAS Not Specified
Ethyl 2-cyano-2-(7-methyltetrazoloquinolin-5-yl)acetate C₁₄H₁₂N₆O₂ 320.29 Tetrazolo group enhances bioactivity; cyano substituent modifies reactivity.

Reactivity and Functional Group Influence

  • Hydroxyl Group Impact: The hydroxyl group in this compound increases solubility in polar solvents (e.g., ethanol, DMSO) compared to its non-hydroxylated analog, Ethyl 2-(quinolin-5-yl)acetate . This group also facilitates chiral resolution and hydrogen-bonded crystal packing, as seen in structurally related compounds like Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate .
  • Quinoline vs.
  • Electron-Withdrawing Groups : The nitro group in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate lowers the pKa of the hydroxyl group, enhancing acidity and stability under basic conditions .

Pharmaceutical Relevance

  • Bioactivity: Quinoline derivatives are explored for antimicrobial and anticancer properties. The hydroxyl group in this compound may enhance binding to biological targets, similar to hydroxychloroquine derivatives .
  • ADMET Profiles : Lipophilic analogs (e.g., Ethyl 2-hydroxy-2-(4-isobutylphenyl)acetate) show improved membrane permeability but may require structural optimization to reduce metabolic instability .

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